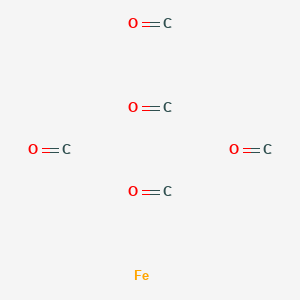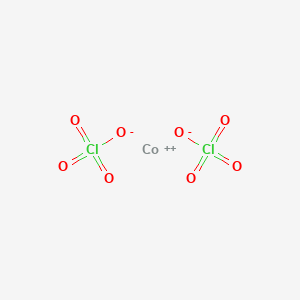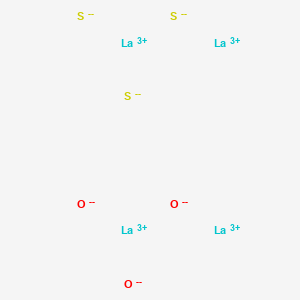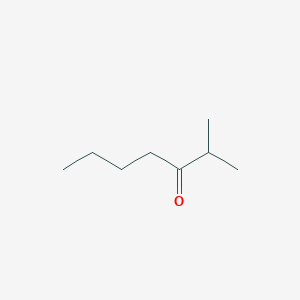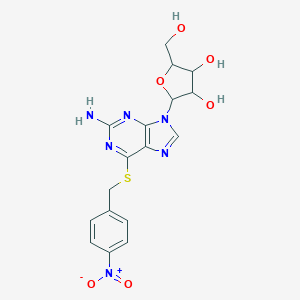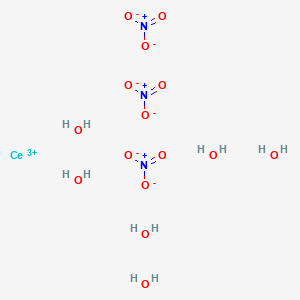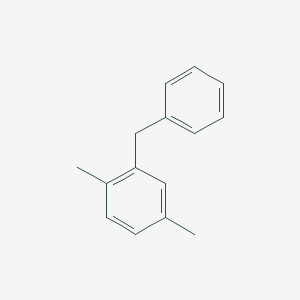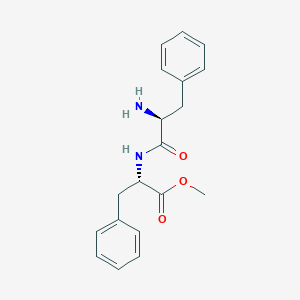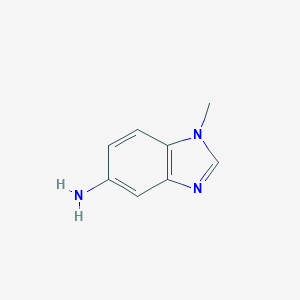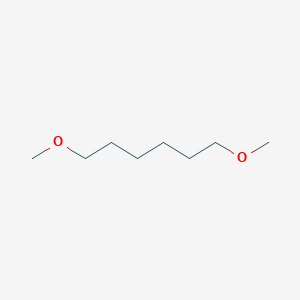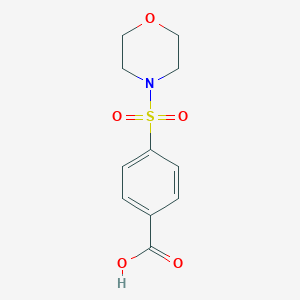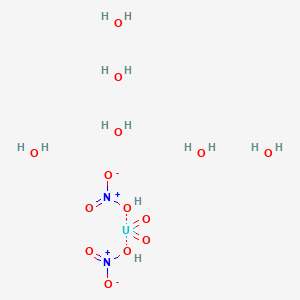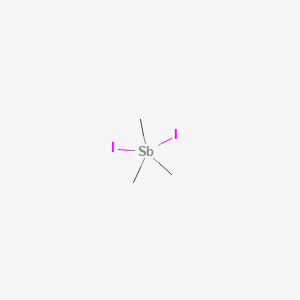
Trimethylantimony diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylantimony diiodide is a chemical compound with the molecular formula C3H9ISb. It is a white crystalline solid that is soluble in organic solvents. Trimethylantimony diiodide is commonly used in scientific research as a reagent for organic synthesis. It has various applications in the field of organic chemistry, including the production of alkenes, alkynes, and ketones.
Wirkmechanismus
The mechanism of action of trimethylantimony diiodide is not well understood. However, it is believed to act as a Lewis acid, which can activate certain functional groups in organic molecules. This activation allows for the formation of new chemical bonds, which can be used to produce a wide range of organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of trimethylantimony diiodide. However, it is known to be a toxic compound that can cause skin and eye irritation. It should be handled with care and used only in a well-ventilated laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using trimethylantimony diiodide in laboratory experiments include its versatility and ability to produce a wide range of organic compounds. However, its toxicity and potential for unwanted side reactions can limit its use in certain applications. It should be used only by experienced researchers who are familiar with its properties and potential hazards.
Zukünftige Richtungen
There are many future directions for the use of trimethylantimony diiodide in scientific research. One area of interest is the development of new synthetic methodologies using trimethylantimony diiodide as a reagent. Another area of interest is the use of trimethylantimony diiodide in the production of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
Synthesemethoden
Trimethylantimony diiodide can be synthesized by reacting trimethylantimony with iodine in the presence of a reducing agent. The reducing agent reduces the iodine to iodide, which then reacts with trimethylantimony to form trimethylantimony diiodide. The reaction can be carried out in an inert atmosphere to prevent the formation of unwanted by-products.
Wissenschaftliche Forschungsanwendungen
Trimethylantimony diiodide is commonly used in scientific research as a reagent for organic synthesis. It is used to produce alkenes, alkynes, and ketones. It is also used in the production of various pharmaceuticals and agrochemicals. Trimethylantimony diiodide is a versatile reagent that can be used in a wide range of synthetic applications.
Eigenschaften
CAS-Nummer |
13077-53-7 |
|---|---|
Produktname |
Trimethylantimony diiodide |
Molekularformel |
C3H9I2Sb |
Molekulargewicht |
420.67 g/mol |
IUPAC-Name |
diiodo(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2HI.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
ZWMGLCRSQFTQAM-UHFFFAOYSA-L |
SMILES |
C[Sb](C)(C)(I)I |
Kanonische SMILES |
C[Sb](C)(C)(I)I |
Andere CAS-Nummern |
13077-53-7 |
Synonyme |
trimethylantimony diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



